molecular formula C16H18N2O5S B5710956 N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide

N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide

Cat. No. B5710956
M. Wt: 350.4 g/mol
InChI Key: IYZJWAYBWHOUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide, also known as DAS-181, is a novel drug candidate that has shown potential in treating respiratory viral infections. It is a sialidase fusion protein that can cleave the sialic acid receptors on the surface of host cells, thereby preventing the attachment and entry of viruses such as influenza and parainfluenza.

Mechanism of Action

N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide works by cleaving the sialic acid receptors on the surface of host cells, which are required for the attachment and entry of viruses. By removing these receptors, this compound can prevent the viruses from infecting the host cells. This mechanism of action is different from traditional antiviral drugs that target the viral proteins directly.
Biochemical and physiological effects:
This compound has been shown to be effective in reducing viral loads in animal models and in clinical trials. It has also been shown to reduce the severity and duration of symptoms in patients with influenza and parainfluenza infections. This compound has a good safety profile, with no serious adverse events reported in clinical trials.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide is its broad-spectrum activity against a wide range of influenza and parainfluenza viruses. It also has a different mechanism of action compared to traditional antiviral drugs, which may reduce the likelihood of resistance development. However, this compound is a relatively new drug candidate, and more research is needed to fully understand its efficacy and safety in different patient populations.

Future Directions

There are several future directions for the research and development of N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide. One area of focus is to optimize the dosing and administration of this compound to maximize its antiviral activity. Another area of interest is to explore the potential of this compound in treating other respiratory viral infections, such as respiratory syncytial virus (RSV) and coronavirus. Additionally, there is a need for more studies to evaluate the safety and efficacy of this compound in different patient populations, such as children and the elderly.
Conclusion:
In conclusion, this compound is a promising drug candidate for the treatment of respiratory viral infections. Its unique mechanism of action and broad-spectrum activity make it a potentially valuable addition to the current arsenal of antiviral drugs. Further research is needed to fully understand its efficacy and safety in different patient populations, but the future looks bright for this compound in the fight against respiratory viral infections.

Synthesis Methods

The synthesis of N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide involves the conjugation of a sialidase enzyme with a protein scaffold. The sialidase enzyme is obtained from the bacterium Micromonospora viridifaciens, while the protein scaffold is derived from the bacteriophage P22. The two components are linked together using a flexible linker to create the fusion protein. The final product is then purified using chromatography techniques.

Scientific Research Applications

N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy in treating respiratory viral infections. It has shown promising results in vitro and in animal models against a wide range of influenza and parainfluenza viruses. In clinical trials, this compound has been well-tolerated and has demonstrated antiviral activity in patients with influenza and parainfluenza infections.

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11-7-9-12(10-8-11)24(20,21)18-16(19)17-13-5-4-6-14(22-2)15(13)23-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZJWAYBWHOUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.